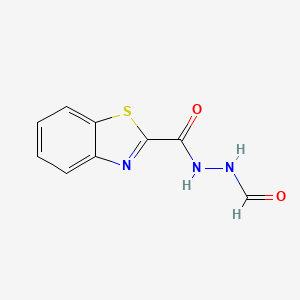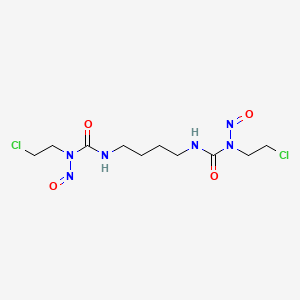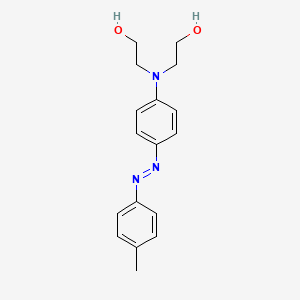
4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound has a methyl group and two beta-hydroxyethylamino groups attached to the aromatic rings, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene typically involves the azo coupling reaction. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, often follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale diazotization using automated reactors.
- Continuous flow systems for the coupling reaction to ensure consistent product quality and yield.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
Aplicaciones Científicas De Investigación
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials.
Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of colorants and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with a simple N=N bond connecting two benzene rings.
4-Nitroazobenzene: Contains a nitro group instead of the methyl and beta-hydroxyethylamino groups.
4-Aminoazobenzene: Has an amino group in place of the methyl and beta-hydroxyethylamino groups.
Uniqueness
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is unique due to the presence of both methyl and beta-hydroxyethylamino groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and photoresponsive behavior compared to other azobenzenes.
Propiedades
Número CAS |
58329-89-8 |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
Clave InChI |
MJHLEBFJKCVIER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


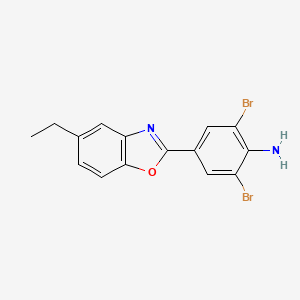

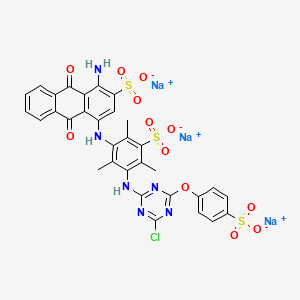

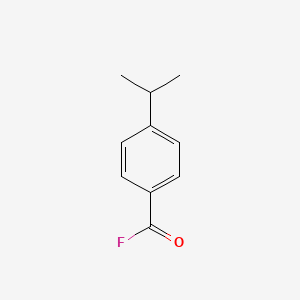
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
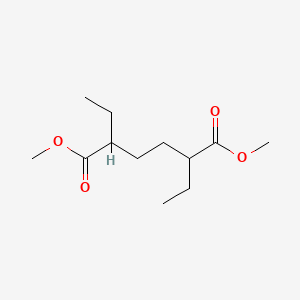
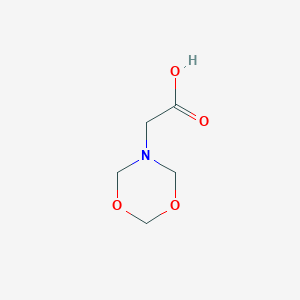
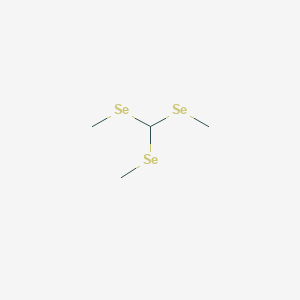
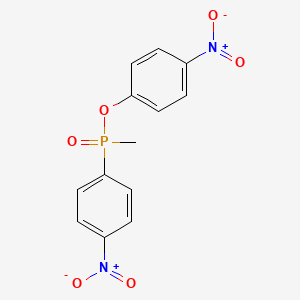
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
